molecular formula C18H32N2O4 B15262871 1-[(tert-Butoxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid

1-[(tert-Butoxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid

Cat. No.: B15262871
M. Wt: 340.5 g/mol
InChI Key: SFSMFPUZMYACST-DGKWVBSXSA-N
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Description

1-[(tert-Butoxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid is a complex organic compound known for its unique structure and reactivity. This compound is often used in organic synthesis and pharmaceutical research due to its stability and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-Butoxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid typically involves the protection of amine groups using tert-butoxycarbonyl (Boc) groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(tert-Butoxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid involves the protection of amine groups, which prevents unwanted side reactions during synthesis . The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization.

Comparison with Similar Compounds

Uniqueness: 1-[(tert-Butoxy)carbonyl]-5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylic acid is unique due to its dual piperidine rings and specific stereochemistry, which provide distinct reactivity and stability compared to other Boc-protected compounds.

This compound’s versatility and stability make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C18H32N2O4

Molecular Weight

340.5 g/mol

IUPAC Name

5-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C18H32N2O4/c1-12-7-6-8-13(2)20(12)15-9-14(16(21)22)10-19(11-15)17(23)24-18(3,4)5/h12-15H,6-11H2,1-5H3,(H,21,22)/t12-,13+,14?,15?

InChI Key

SFSMFPUZMYACST-DGKWVBSXSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1C2CC(CN(C2)C(=O)OC(C)(C)C)C(=O)O)C

Canonical SMILES

CC1CCCC(N1C2CC(CN(C2)C(=O)OC(C)(C)C)C(=O)O)C

Origin of Product

United States

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